"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" synthesis and characterization
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Abstract
Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a key bifunctional building block in medicinal chemistry and drug discovery. Possessing both a reactive sulfonyl chloride and a versatile ester group on a piperidine scaffold, it serves as a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed physicochemical characterization of this compound. We delve into the causality behind the experimental protocol, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, supported by expected analytical data and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalizing this core structure is a central task in synthetic chemistry. Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, with its distinct reactive sites, allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Concurrently, the ethyl ester at the C3 position offers a handle for various transformations, including hydrolysis, amidation, or reduction.
Chemical Identity and Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate | [1] |
| CAS Number | 765962-70-7 | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₄S | [1] |
| Molecular Weight | 255.72 g/mol | [1] |
| SMILES | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [1] |
| Appearance | Expected to be a colorless oil or a low-melting solid | N/A |
Synthesis Methodology
The synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate is achieved through the direct chlorosulfonylation of the parent amine, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).
Synthesis Overview
The overall workflow involves the reaction of the starting material with sulfuryl chloride in the presence of a base, followed by an aqueous workup and purification.
Caption: General workflow for the synthesis of the target compound.
Principle of the Reaction: Mechanistic Insights
The core of this synthesis is the reaction between a secondary amine (ethyl nipecotate) and sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride serves as a highly efficient source of an electrophilic "SO₂Cl" group.
Causality Behind Experimental Choices:
-
Reagent: Sulfuryl chloride is preferred over other reagents like chlorosulfonic acid due to its high reactivity and the generation of volatile byproducts (SO₂ and HCl), which can be easily removed.[3]
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) is ideal. It readily dissolves the starting materials and does not compete in the reaction.
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Temperature: The reaction is highly exothermic. It is initiated at 0°C to control the reaction rate, minimize potential side reactions, and ensure safety. Allowing the reaction to slowly warm to room temperature ensures its completion.
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Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for similar transformations.[3][4] Researchers should conduct their own risk assessment before proceeding.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl piperidine-3-carboxylate (1.0 eq., e.g., 10.0 g).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Add triethylamine (1.1 eq.).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
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Reagent Addition: Dissolve sulfuryl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, typically a viscous oil, can be used directly for many applications or further purified by silica gel column chromatography if high purity is required.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride.
Caption: Simplified mechanism of N-chlorosulfonylation.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. The following data are representative of what is expected from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.20 | q | 2H | -OCH₂ CH₃ | Typical shift for an ethyl ester methylene group. |
| ~3.8-4.0 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~3.2-3.4 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~2.7-2.9 | m | 1H | Piperidine H3 | Methine proton adjacent to the ester. |
| ~1.8-2.2 | m | 4H | Piperidine H4, H5 | Piperidine ring methylene protons. |
| ~1.28 | t | 3H | -OCH₂CH₃ | Typical shift for an ethyl ester methyl group. |
Table 3: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~171.5 | C =O | Ester carbonyl carbon. |
| ~61.0 | -OCH₂ CH₃ | Ethyl ester methylene carbon. |
| ~48.0, ~47.5 | Piperidine C2, C6 | Carbons adjacent to the nitrogen atom. |
| ~41.0 | Piperidine C3 | Methine carbon bearing the ester group. |
| ~27.5, ~24.0 | Piperidine C4, C5 | Remaining piperidine ring carbons. |
| ~14.2 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Note: The presence of rotamers due to restricted rotation around the N-S bond may lead to broadening or splitting of the piperidine ring signals in both ¹H and ¹³C NMR spectra.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~1735 | C=O | Ester carbonyl stretch |
| ~1370 | S=O | Asymmetric SO₂ stretch |
| ~1175 | S=O | Symmetric SO₂ stretch |
| ~1100-1250 | C-O | Ester C-O stretch |
| ~570-650 | S-Cl | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 256.0405 | (To be determined) |
| [M+Na]⁺ | 278.0224 | (To be determined) |
The mass spectrum is also expected to show characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and sulfur (³²S/³⁴S).
Safety, Handling, and Storage
Reagent Hazards:
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Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Triethylamine (Et₃N): Flammable and corrosive.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Product Handling and Storage:
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Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate: As a sulfonyl chloride, the product is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. It should be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.
Conclusion
This guide has outlined a reliable and robust methodology for the synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a valuable intermediate for chemical and pharmaceutical research. By understanding the principles behind the reaction and adhering to the detailed protocol, researchers can confidently prepare this compound. The comprehensive characterization data provided serve as a benchmark for confirming the successful synthesis and ensuring the quality of the material for subsequent applications.
References
-
AA Blocks. Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. [Link]
-
PubChem. Compound Summary for CID 98969, Ethyl nipecotate. [Link]
-
Barrett, A. G. M., & Rys, D. J. (2006). Reactions of enantiopure cyclic diols with sulfuryl chloride. Organic & Biomolecular Chemistry, 4(22), 4153-4155. [Link]
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Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. [Link]
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Matiichuk, V., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]
Sources
- 1. aablocks.com [aablocks.com]
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